2-Hydroxy-4-phenyl-nicotinonitrile
Description
Significance of Pyridine (B92270) and Nicotinonitrile Derivatives in Chemical Sciences
Pyridine and its derivatives are fundamental building blocks in chemistry, forming the core of numerous natural products and synthetic compounds with profound commercial and biological importance. mdma.ch The pyridine ring system, a six-membered heterocycle with one nitrogen atom, is a key feature in many bioactive molecules, including pharmaceuticals and agrochemicals. mdma.ch The introduction of a cyano group to the pyridine ring to form nicotinonitrile (3-cyanopyridine) further enhances the chemical versatility of this scaffold. ekb.egresearchgate.net Nicotinonitrile derivatives are recognized for their diverse biological activities and have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov The presence of the cyano group provides a unique electronic and steric profile, influencing the molecule's reactivity and interaction with biological targets. ekb.eg
Historical Context of 2-Hydroxy-4-phenyl-nicotinonitrile Research
Research into nicotinonitrile derivatives has been ongoing for decades, driven by the quest for new synthetic methodologies and the exploration of their therapeutic potential. researchgate.net While a specific, detailed historical timeline for this compound is not extensively documented in readily available literature, the broader context of nicotinonitrile chemistry suggests that its synthesis and study are part of a larger effort to create and characterize novel heterocyclic compounds. The synthesis of related 2-amino-4,6-diphenylnicotinonitriles has been reported, highlighting the general interest in this class of compounds. mdpi.com The development of synthetic routes to access diverse nicotinonitrile derivatives has been a continuous area of focus for organic chemists. researchgate.net
Structural Characteristics and Tautomeric Considerations of this compound
The structure of this compound, with the chemical formula C₁₂H₈N₂O, features a pyridine ring substituted with a hydroxyl group at the 2-position, a phenyl group at the 4-position, and a nitrile (cyano) group at the 3-position. cymitquimica.com This arrangement of functional groups gives rise to interesting structural and electronic properties.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂O |
| Molecular Weight | 196.2047 g/mol |
| Appearance | Solid |
| InChI | InChI=1S/C12H8N2O/c13-8-11-10(6-7-14-12(11)15)9-4-2-1-3-5-9/h1-7H,(H,14,15) |
| InChI Key | UIDTXRAXSRKTKL-UHFFFAOYSA-N |
| Synonyms | 2-hydroxy-4-phenylpyridine-3-carbonitrile, 3-Cyano-4-phenyl-2(1H)-pyridone, 2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile |
Data sourced from CymitQuimica cymitquimica.com
A critical aspect of the chemistry of 2-hydroxypyridines, including this compound, is the existence of lactam-lactim tautomerism. nih.govacs.org This phenomenon involves the migration of a proton between the oxygen and nitrogen atoms of the pyridinone ring. In the case of this compound, it can exist in equilibrium between the lactim form (this compound) and the lactam form (4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile).
The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the nature of substituents on the pyridine ring. nih.gov Generally, in aqueous solutions, the lactam form of 2-pyridone is the predominant species. nih.gov Spectroscopic techniques, such as 2D IR spectroscopy, have been instrumental in identifying and quantifying the different tautomeric forms in solution. nih.gov The lactam-lactim tautomerism is not merely a structural curiosity; it profoundly affects the chemical reactivity and biological activity of the molecule, as the two tautomers exhibit different hydrogen bonding capabilities and electronic distributions. nih.gov
Overview of Research Trajectories for this compound
Current and future research on this compound and related compounds is likely to follow several key trajectories. The synthesis of new derivatives with varied substitution patterns on the phenyl and pyridine rings will continue to be an active area of investigation. nih.govmdpi.com These synthetic efforts are often coupled with the evaluation of their biological activities, with a particular focus on areas like anticancer and antimicrobial applications. nih.gov
Furthermore, detailed structural analysis using techniques like X-ray crystallography and advanced computational methods, such as Density Functional Theory (DFT), will provide deeper insights into the structure-property relationships of these molecules. mdpi.com Understanding the nuances of their electronic structure, intermolecular interactions, and tautomeric equilibria is crucial for the rational design of new materials and therapeutic agents. mdpi.com The photophysical properties of nicotinonitrile derivatives are also gaining attention, with potential applications in areas like fluorescent probes and organic light-emitting devices. mdpi.commdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-11-10(6-7-14-12(11)15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDTXRAXSRKTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363299 | |
| Record name | 2-Hydroxy-4-phenyl-nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14045-37-5 | |
| Record name | 2-Hydroxy-4-phenyl-nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Hydroxy 4 Phenyl Nicotinonitrile
Multi-Component Reaction Approaches to 2-Hydroxy-4-phenyl-nicotinonitrile Synthesis
Condensation Reactions Involving Ethyl Cyanoacetate and Benzalacetophenone Derivatives
A primary method for synthesizing the nicotinonitrile core involves the condensation of a chalcone derivative, specifically benzalacetophenone, with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate. smolecule.com Chalcones, or α,β-unsaturated ketones, serve as key intermediates in the construction of the pyridine (B92270) ring system. smolecule.comcncb.ac.cn The classical approach begins with the preparation of the phenyl-substituted chalcone, typically through a Claisen-Schmidt condensation of an appropriately substituted benzaldehyde and acetophenone. smolecule.comresearchgate.net
This chalcone precursor is then reacted with ethyl cyanoacetate in the presence of a basic catalyst. The reaction proceeds through a series of steps, including a Michael addition and subsequent cyclization, to form the substituted pyridine ring.
| Reactant 1 | Reactant 2 | Key Intermediate | Reaction Type |
| Benzalacetophenone | Ethyl Cyanoacetate | Chalcone | Claisen-Schmidt Condensation / Michael Addition |
Role of Ammonium (B1175870) Acetate (B1210297) and Piperidine in Cyclization Processes
In the multi-component synthesis of substituted pyridines, ammonium acetate and piperidine play critical roles. Ammonium acetate often serves as the nitrogen source for the formation of the pyridine ring. nih.govnih.gov It participates in the cyclization step, incorporating a nitrogen atom into the heterocyclic ring structure.
Piperidine, a secondary amine, is commonly employed as a basic catalyst. It facilitates several key steps in the reaction cascade:
Knoevenagel Condensation: It can catalyze the initial condensation between the aldehyde and the active methylene compound.
Michael Addition: It promotes the addition of the nucleophile (e.g., the enolate of ethyl cyanoacetate) to the chalcone.
Cyclization and Dehydration: It aids in the final intramolecular cyclization and subsequent dehydration/aromatization steps that lead to the stable pyridine ring.
The use of these reagents in a one-pot reaction allows for the efficient assembly of the this compound scaffold from simple precursors like acetophenone, benzaldehyde, and a nitrile source. nih.govsciencepub.net
Cyclization Pathways Leading to this compound
The formation of the pyridine ring is the definitive step in the synthesis of this compound. This transformation can be achieved through various cyclization strategies, which may be influenced by thermal or acidic conditions.
Thermal and Acid-Catalyzed Cyclizations
Thermal cyclization can be employed to induce the ring-closing of a suitable acyclic precursor. High temperatures can provide the necessary activation energy for the intramolecular reaction to occur, often accompanied by the elimination of a small molecule like water or an alcohol to drive the formation of the aromatic pyridine ring.
Acid catalysis is also a common strategy to promote cyclization. An acid catalyst can protonate key functional groups, such as a carbonyl group, making them more electrophilic and susceptible to intramolecular nucleophilic attack. This facilitates the ring closure. For instance, polyphosphoric acid is sometimes used in the thermolysis of precursor molecules to yield cyclized heterocyclic products. researchgate.net
Intermediate Species and Reaction Mechanistic Aspects in Cyclization
The cyclization process leading to the nicotinonitrile product involves several key mechanistic steps and intermediate species. A widely accepted pathway involves the initial formation of a Michael adduct between the chalcone and the active methylene compound.
Michael Addition: The base catalyst (e.g., piperidine) deprotonates the active methylene compound (ethyl cyanoacetate), which then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (benzalacetophenone).
Iminium Ion Formation: In the presence of ammonia or an ammonia source like ammonium acetate, a carbonyl group of the intermediate can be converted to an imine.
Intramolecular Cyclization: The molecule then undergoes an intramolecular cyclization, where a nucleophilic center attacks an electrophilic center to form a six-membered dihydropyridine ring.
Aromatization: The intermediate dihydropyridine subsequently undergoes dehydration and oxidation (aromatization) to yield the thermodynamically stable 2-hydroxy-nicotinonitrile product. smolecule.com The hydroxyl group is the result of the tautomerization of the corresponding 2-pyridone.
Derivatization from 2-Chloronicotinonitrile Precursors
An alternative synthetic route to this compound involves the derivatization of a pre-formed nicotinonitrile ring that has been functionalized with a suitable leaving group at the 2-position, such as a chlorine atom. This approach starts with a 2-chloro-4-phenyl-nicotinonitrile precursor.
The conversion of the 2-chloro derivative to the 2-hydroxy product is typically achieved through a nucleophilic aromatic substitution reaction. The 2-position of the pyridine ring is activated towards nucleophilic attack, and the chlorine atom can be displaced by a hydroxide nucleophile.
This hydrolysis reaction can be performed under various conditions:
Basic Hydrolysis: Heating the 2-chloronicotinonitrile with an aqueous base, such as sodium hydroxide, will lead to the substitution of the chloride with a hydroxyl group.
Acidic Hydrolysis: In some cases, acidic conditions can also be used to facilitate the hydrolysis of the chloro group.
This method is advantageous when the corresponding 2-chloronicotinonitrile precursor is readily available or more easily synthesized than the direct cyclization to the 2-hydroxy product.
| Precursor | Reagent | Product | Reaction Type |
| 2-Chloro-4-phenyl-nicotinonitrile | Sodium Hydroxide (aq) | This compound | Nucleophilic Aromatic Substitution |
Preparation of 2-Chloronicotinonitrile Derivatives from 2-Oxo-nicotinonitriles
A common and pivotal precursor in the synthesis of various substituted nicotinonitriles is the 2-chloro derivative. The conversion of a 2-oxo-nicotinonitrile (which exists in tautomeric equilibrium with its 2-hydroxy form) to a 2-chloronicotinonitrile is a critical step that activates the C2 position of the pyridine ring for subsequent nucleophilic substitution. This transformation is typically achieved through chlorination reactions using potent chlorinating agents.
Historically, phosphorus oxychloride (POCl₃) has been a widely used reagent for this type of conversion. pressbooks.pub However, its use is associated with environmental concerns and can lead to equipment corrosion. pressbooks.pub More contemporary methods have focused on alternative reagents that offer higher yields and a more favorable environmental profile. pressbooks.pub
A notable improvement in this area is the use of thionyl chloride (SOCl₂) in the presence of an organic solvent and an organic base. pressbooks.pub One patented method describes the process of dissolving N-oxo niacinamide in an organic solvent and then adding thionyl chloride, followed by an organic base, under controlled temperature conditions. pressbooks.pub This procedure has been shown to improve the yield of the resulting 2-chloronicotinonitrile. pressbooks.pub Other established methods for synthesizing 2-chloronicotinonitrile include the dehydration of 2-chloronicotinamide and the Sandmeyer reaction involving 3-amino-2-chloropyridine. nih.gov
Table 1: Comparison of Chlorinating Agents for 2-Oxo-nicotinonitrile Conversion
| Reagent | Advantages | Disadvantages | Citations |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Effective chlorinating agent | Lower yields, environmental pollution, corrosive | pressbooks.pub |
| Thionyl Chloride (SOCl₂) | Higher yields, recyclable, more environmentally friendly | Requires controlled conditions and use of a base | pressbooks.pub |
Nucleophilic Substitution Reactions for Hydroxyl Group Introduction
The introduction of a hydroxyl group at the C2 position to form the target compound, this compound, is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In this step, the chlorine atom of the 2-chloronicotinonitrile precursor is displaced by a hydroxyl group.
This reaction is facilitated by the electronic properties of the nicotinonitrile ring. The nitrogen atom within the pyridine ring and the nitrile group (-CN) are both strongly electron-withdrawing. These groups decrease the electron density of the aromatic ring, particularly at the ortho and para positions (the C2 and C4 positions), making the ring susceptible to attack by nucleophiles. libretexts.orglibretexts.org
The generally accepted mechanism for this transformation is a two-step addition-elimination process:
Addition of the Nucleophile: A hydroxide ion (OH⁻), typically from a source like sodium hydroxide (NaOH), acts as the nucleophile and attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step when the leaving group, a chloride ion (Cl⁻), is expelled. libretexts.org
Alternative Synthetic Routes and Methodological Innovations
Beyond the two-step approach of chlorination followed by nucleophilic substitution, several alternative and often more efficient synthetic routes to this compound and related derivatives have been developed. These methods frequently involve multi-component reactions that allow for the construction of the complex pyridine ring in a single step.
One prominent method is a one-pot, three-component reaction involving an appropriately substituted aldehyde, malononitrile (B47326), and an ammonium salt (like ammonium acetate) which serves as the nitrogen source for the pyridine ring. libretexts.orgyoutube.com This approach is valued for its high efficiency, excellent yields, and simple work-up procedures. youtube.com
A common variation starts with the synthesis of a chalcone precursor, which is then cyclized with malononitrile. libretexts.orgosi.lv The general steps for this pathway are:
Chalcone Formation: An appropriate acetophenone and benzaldehyde undergo a Claisen-Schmidt condensation to form the chalcone. libretexts.orgosi.lv
Cyclization: The resulting chalcone is then reacted with malononitrile in the presence of a base or a nitrogen source like ammonium acetate to form the substituted pyridine ring. libretexts.orgosi.lv
Hydrolysis: A final hydrolysis step may be necessary to yield the 2-hydroxy derivative. osi.lv
The Dimroth rearrangement is another documented method for forming the this compound scaffold. osi.lv This involves the reaction of chalcones with malononitrile and a base. osi.lv
Furthermore, methodological innovations such as the use of microwave irradiation have been applied to the synthesis of nicotinonitrile derivatives. Microwave-assisted synthesis often leads to significantly reduced reaction times and can be performed under solvent-free conditions, aligning with the principles of green chemistry. youtube.com
Table 2: Overview of Alternative Synthetic Strategies
| Method | Key Reactants | Advantages | Citations |
|---|---|---|---|
| One-Pot Multi-component Reaction | Aldehyde, Malononitrile, Ammonium Acetate | High efficiency, excellent yields, simple work-up | libretexts.orgyoutube.com |
| Chalcone Cyclization | Chalcone, Malononitrile, Base/Ammonium Acetate | Convergent synthesis, builds complexity quickly | libretexts.orgosi.lv |
| Dimroth Rearrangement | Chalcone, Malononitrile, Base | Efficient formation under controlled conditions | osi.lv |
| Microwave-Assisted Synthesis | Various precursors | Rapid reaction times, often solvent-free | |
Reactivity and Transformations of 2 Hydroxy 4 Phenyl Nicotinonitrile and Its Analogs
Reactions with Nucleophilic Reagents
The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of the nitrile group, makes 2-hydroxy-4-phenyl-nicotinonitrile and its derivatives susceptible to attack by various nucleophiles. These reactions are fundamental to the structural elaboration of this heterocyclic system.
Amination and Hydrazinolysis Reactions
The transformation of a hydroxyl or a suitable leaving group at the 2-position of the pyridine ring to an amino or hydrazino group is a key step in the synthesis of many fused pyridine systems. For instance, the chlorinated analog, 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, can be readily converted to its 6-amino and 6-hydrazido counterparts. nih.gov The reaction with ammonium (B1175870) acetate (B1210297) yields the 6-amino derivative, while treatment with hydrazine (B178648) hydrate (B1144303) produces the 6-hydrazido compound in good yields. nih.govnih.gov
These aminated and hydrazinated intermediates are crucial for subsequent cyclization reactions. The amino group can participate in condensation reactions to form pyridopyrimidine systems, and the hydrazino group is instrumental in creating pyrazolopyridine structures.
Table 1: Amination and Hydrazinolysis of a 2-Chloronicotinonitrile Analog
| Starting Material | Reagent | Product | Yield |
| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ammonium Acetate | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Good |
| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Hydrazine Hydrate | 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Good |
Reactions with Active Methylene (B1212753) Compounds
Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are potent nucleophiles. Their reaction with derivatives of 2-hydroxynicotinonitrile (B16790) can lead to the formation of more complex heterocyclic structures. For example, the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile (B47326) results in the formation of isoquinoline (B145761) derivatives. nih.gov Furthermore, the 6-amino derivative of a nicotinonitrile analog reacts with malononitrile to yield a 1,8-naphthyridine (B1210474) derivative. nih.govnih.gov These reactions showcase the utility of active methylene compounds in expanding the heterocyclic framework.
Table 2: Reactions with Active Methylene Compounds
| Pyridine Derivative | Active Methylene Compound | Product |
| 4-Methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile | Arylidene malononitrile | Isoquinoline derivative |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine derivative |
Condensation Reactions with Carbonyl Compounds
The amino and hydrazino derivatives of nicotinonitriles can undergo condensation reactions with carbonyl compounds to form new heterocyclic rings. youtube.comyoutube.compressbooks.pub For instance, the 6-amino derivative can react with ethyl acetoacetate (B1235776) to form a pyridopyrimidine derivative. nih.govnih.gov Similarly, the hydrazido derivative's reaction with acetic acid leads to the formation of a pyrazolo[3,4-b]pyridine derivative. nih.gov These condensation reactions are driven by the formation of a stable, fused aromatic system.
Reactions with Isothiocyanates
Isothiocyanates are electrophilic reagents that readily react with nucleophiles like the amino group of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile. wikipedia.orgnih.govwikipedia.org This reaction with phenyl isothiocyanate introduces a thiourea (B124793) moiety, which can then be utilized in further cyclization reactions to create fused heterocyclic systems containing a thiopyrimidine ring. nih.govnih.gov
Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions are powerful strategies for the construction of complex, multi-ring systems from relatively simple starting materials. rsc.orgnih.govnih.gov Derivatives of this compound are excellent substrates for such transformations, leading to the formation of various fused pyridine systems. cncb.ac.cnorganic-chemistry.org
Formation of Fused Pyridine Systems (e.g., Pyrazolopyridines, Triazolopyridines)
The functional groups introduced through nucleophilic substitution reactions serve as handles for subsequent annulation reactions. The 6-hydrazido derivative of a nicotinonitrile analog is a key intermediate for the synthesis of pyrazolo[3,4-b]pyridines. nih.govnih.gov Reaction with reagents like acetic acid, phenylisothiocyanate, and methyl acrylate (B77674) leads to the formation of variously substituted pyrazolo[3,4-b]pyridine derivatives. nih.gov
Furthermore, the hydrazido derivative can be used to construct triazolopyridine systems. For instance, treatment with carbon disulfide leads to the formation of a 1,2,4-triazolo[3,4-a]pyridine derivative. nih.govnih.gov These reactions highlight the versatility of the nicotinonitrile scaffold in generating a diverse range of fused heterocyclic compounds with potential applications in various fields of chemistry.
Table 3: Formation of Fused Pyridine Systems from a 6-Hydrazido-nicotinonitrile Analog
| Reagent | Fused System Formed |
| Acetic Acid | Pyrazolo[3,4-b]pyridine |
| Phenylisothiocyanate | Pyrazolo[3,4-b]pyridine |
| Methyl Acrylate | Pyrazolo[3,4-b]pyridine |
| Carbon Disulfide | 1,2,4-Triazolo[3,4-a]pyridine |
Halogenation and Chalcogenation Reactions
Synthesis of 2-Mercapto Derivatives and Related Chalcogen Analogues
The conversion of the 2-hydroxy group of nicotinonitrile derivatives to a 2-mercapto group is a key transformation that opens up avenues for further functionalization. This thionation is most commonly achieved using phosphorus-based sulfur-transfer reagents.
The most widely employed reagent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgnih.govorientjchem.org The reaction typically involves heating the 2-hydroxynicotinonitrile derivative with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or xylene. qu.edu.qaorientjchem.org The mechanism is believed to involve a [2+2] cycloaddition of the carbonyl tautomer of the 2-hydroxypyridine (B17775) with the reactive dithiophosphine ylide form of Lawesson's reagent, followed by cycloreversion to yield the thiocarbonyl and a stable phosphorus-oxygen byproduct. organic-chemistry.orgnih.gov
Phosphorus pentasulfide (P₂S₅) is another classical reagent for the thionation of 2-pyridones, although it often requires harsher reaction conditions, such as higher temperatures and a larger excess of the reagent, compared to Lawesson's reagent. qu.edu.qaorganic-chemistry.org
The resulting 2-mercaptonicotinonitrile (B1308631) derivatives are versatile intermediates. For example, they can be S-alkylated to produce 2-(alkylthio)nicotinonitriles, which can then be used in subsequent cyclization reactions. koreascience.kr
The following table summarizes conditions for the synthesis of 2-mercapto derivatives:
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
| 2(1H)-Pyridone | P₂S₅ | - | - | 2-Mercaptopyridine | qu.edu.qa |
| Acridinediones | Lawesson's reagent | Toluene | Reflux | Thioacridines | orientjchem.org |
| N² ,N⁶-Di(n-butyl)pyridine-2,6-dicarboxamide | Lawesson's reagent | Toluene | Reflux | N² ,N⁶-Di(n-butyl)pyridine-2,6-bis(carbothioamide) | nih.gov |
| 2-(Decylsulfonyl)acetamide | Lawesson's reagent | Toluene | - | 2-(Decylsulfonyl)thioacetamide | nih.gov |
Halogen Exchange Reactions for Functional Group Introduction
The conversion of the 2-hydroxy group of nicotinonitriles into a halogen atom, typically chlorine, is a crucial step for introducing a variety of functional groups via nucleophilic substitution reactions.
The most common method for this transformation is treatment with phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). ekb.eggoogle.com This reaction converts the 2-pyridone tautomer into the corresponding 2-chloronicotinonitrile. The reaction is typically carried out by heating the substrate with the chlorinating agents. ekb.eg Modifications of this procedure, such as using a combination of phosphorus oxychloride and phosphorus pentachloride, have been reported to improve yields. google.com
An alternative method for the synthesis of 2-chloronicotinonitrile involves the reaction of N-oxonicotinamide with thionyl chloride in the presence of an organic base. google.com This process is reported to be high-yielding and environmentally friendly due to the potential for recycling the solvent and excess thionyl chloride. google.com
The resulting 2-chloronicotinonitrile is a versatile intermediate. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and sulfur nucleophiles, allowing for the introduction of diverse functionalities at the 2-position of the pyridine ring. qu.edu.qa For example, reaction with hydrazine hydrate can yield the corresponding 2-hydrazinonicotinonitrile, while reaction with sodium azide (B81097) produces the tetrazolopyridine derivative. qu.edu.qa
The following table provides examples of halogen exchange reactions:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Oxo-3-nicotinonitrile derivative | PCl₅, POCl₃ | 2-Chloro-3-nicotinonitrile derivative | - | ekb.eg |
| N-Oxonicotinamide | Thionyl chloride, Organic base | 2-Chloronicotinonitrile | High | google.com |
| 2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | POCl₃ | 2-Chloro-4-methylnicotinonitrile | 63 | google.com |
| 2-Hydroxypyridine-N-oxide | POCl₃ | 2-Chloronicotinonitrile | 35-39 | orgsyn.org |
Functional Group Interconversions and Modifications of the Nicotinonitrile Core
The nicotinonitrile core, with its cyano and hydroxyl (or a derivative) groups, offers multiple sites for functional group interconversions and modifications, enabling the synthesis of a wide array of derivatives.
The cyano group can undergo various transformations. For example, it can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions. Reduction of the nitrile can lead to an aminomethyl group. The cyano group can also participate in cycloaddition reactions, for instance, with azides to form tetrazoles.
The 2-hydroxy group, or its halogenated or mercapto analogs, is a key handle for modifications. As discussed previously, the hydroxyl group can be converted to a chloro or mercapto group. The chloro group is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of amino, alkoxy, and thioalkoxy groups. The mercapto group can be alkylated or oxidized.
Furthermore, the pyridine ring itself can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the cyano group and the pyridine nitrogen generally makes these reactions challenging. The position of substitution is directed by the existing substituents.
The following table illustrates some functional group interconversions on the nicotinonitrile core:
| Starting Material | Reagents/Conditions | Product | Transformation | Reference |
| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Hydrazine hydrate | 2-Hydrazino-4-phenyl-6-p-tolyl-nicotinonitrile | Nucleophilic substitution of chlorine | qu.edu.qa |
| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Sodium azide | Tetrazolo[1,5-a]pyridine derivative | Nucleophilic substitution followed by cyclization | qu.edu.qa |
| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Urea | 2-Ureido-4-phenyl-6-p-tolyl-nicotinonitrile | Nucleophilic substitution of chlorine | qu.edu.qa |
| 1° or 2° Alcohol | Sulfonyl chloride | Sulfonate ester | Conversion of hydroxyl to a good leaving group | vanderbilt.edu |
| Amide | POCl₃, pyridine | Nitrile | Dehydration | vanderbilt.edu |
Structural Elucidation and Conformational Analysis Via Advanced Spectroscopic and Diffraction Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through various NMR experiments, the connectivity of atoms and the electronic environment of each nucleus can be mapped out.
The ¹H NMR spectrum of a related compound, 4-hydroxy-4-phenyl-butan-2-one, provides insights into the types of proton environments one might expect in a molecule with a phenyl and a hydroxyl group. For instance, in 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the proton signals appear at distinct chemical shifts: 2.20 ppm (singlet, 3H), 2.85 ppm (multiplet, 2H), 3.73 ppm (broad singlet, 1H), 5.24 ppm (multiplet, 1H), 7.52 ppm (doublet, J=7.1 Hz, 2H), and 8.17 ppm (doublet, J=7.1 Hz, 2H). chegg.com These values help in assigning the protons of the phenyl ring and the aliphatic chain. Similarly, for 4-phenylphenol, the proton chemical shifts are observed at 7.540, 7.482, 7.415, 7.309, 6.907, and 4.92 ppm. chemicalbook.com
| Compound | Proton Environment | Chemical Shift (ppm) |
|---|---|---|
| 4-hydroxy-4-(4-nitrophenyl)butan-2-one | -CH₃ | 2.20 (s) |
| -CH₂- | 2.85 (m) | |
| -OH | 3.73 (br s) | |
| -CH(OH)- | 5.24 (m) | |
| Aromatic H | 7.52 (d) | |
| Aromatic H | 8.17 (d) | |
| 4-Phenylphenol | Aromatic H | 7.540 |
| Aromatic H | 7.482 | |
| Aromatic H | 7.415 | |
| Aromatic H | 7.309 | |
| Aromatic H | 6.907 | |
| -OH | 4.92 |
Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in the molecular structure. youtube.comsdsu.edu This would be crucial for assigning the protons on the pyridine (B92270) and phenyl rings of 2-Hydroxy-4-phenyl-nicotinonitrile.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This technique would definitively link each proton to its corresponding carbon atom in the structure.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular skeleton, including the connection between the phenyl ring and the nicotinonitrile core. These techniques are also vital for studying tautomerism, as they can distinguish between different isomeric forms present in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Hydrogen Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of hydrogen bonding.
The IR spectrum of a molecule containing a nitrile group (C≡N) typically shows a sharp absorption band in the region of 2200–2260 cm⁻¹. pressbooks.publibretexts.org The hydroxyl (O-H) stretching vibration gives rise to a broad absorption band, usually in the range of 3200–3600 cm⁻¹. libretexts.org The exact position and shape of the O-H band can indicate the presence and strength of hydrogen bonding. For instance, a broad band suggests strong hydrogen bonding. In a related compound, N-(4-hydroxy-phenyl)-2-hydroxy-benzaldehyde-imine, vibrational spectra were key in its characterization. nih.gov
| Functional Group | Stretching Vibration | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Nitrile | C≡N | 2200 - 2260 |
| Hydroxyl | O-H | 3200 - 3600 (broad) |
| Aromatic | C=C | ~1600 and 1500-1430 |
The presence of both a hydroxyl group and a nitrogen atom in the pyridine ring of this compound creates the potential for intramolecular hydrogen bonding. This type of bonding, where a hydrogen bond forms within the same molecule, can significantly influence the molecule's conformation and properties. nih.govchemistryguru.com.sg The formation of an intramolecular hydrogen bond is often indicated by a shift in the O-H stretching frequency in the IR spectrum to a lower wavenumber. nih.gov In some cases, very strong hydrogen bonds can lead to a broad, continuous absorption over a wide spectral range. nih.govnih.gov This phenomenon is a key area of investigation for understanding the structural preferences of hydroxy-nicotinonitriles.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a fundamental technique for the structural characterization of this compound. It provides an accurate molecular weight and reveals characteristic fragmentation patterns that offer clues to the molecule's structure. The molecular weight of this compound is 196.20 g/mol . cymitquimica.com
While the direct mass spectrum for this compound is not detailed in the referenced literature, analysis of structurally similar compounds, such as 2-hydroxy-4-(methoxymethyl)-6-methyl-nicotinonitrile, provides insight into the expected fragmentation behavior. nist.gov For such compounds, the mass spectrum is typically characterized by a prominent molecular ion peak, confirming the molecular weight. The fragmentation process in related 2-hydroxynicotinonitrile (B16790) derivatives often involves the loss of small, stable neutral molecules. Common fragmentation pathways for these types of heterocyclic systems can be inferred, which would likely include the elimination of carbon monoxide (CO) from the pyridone ring and subsequent loss of hydrogen cyanide (HCN).
Table 1: Illustrative Mass Spectrometry Data for a Related Nicotinonitrile Derivative
| Feature | Description | Source |
| Compound | 2-hydroxy-4-(methoxymethyl)-6-methyl-nicotinonitrile | nist.gov |
| Molecular Formula | C₉H₁₀N₂O₂ | nist.gov |
| Molecular Weight | 178.1879 | nist.gov |
| Technique | Electron Ionization (EI) | nist.gov |
Note: This table presents data for a related compound to illustrate the type of information obtained from mass spectrometry analysis.
X-ray Diffraction for Solid-State Structure and Crystal Packing Analysis
Single-crystal X-ray diffraction provides the most definitive evidence for the solid-state structure of a molecule. Although specific crystallographic data for this compound is not available in the provided search results, extensive studies on closely related substituted nicotinonitrile derivatives allow for a robust prediction of its structural characteristics. For instance, the analysis of compounds like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile aalto.fi and 2-methoxy-4,6-diphenylnicotinonitrile nih.gov reveals common structural motifs.
These studies show that nicotinonitrile derivatives often crystallize in common crystal systems like monoclinic or orthorhombic. nih.govnih.gov The central pyridine or pyridone ring is typically planar, with the attached phenyl rings being twisted out of this plane at various dihedral angles, influenced by steric and electronic factors. nih.govnih.gov The crystal packing is stabilized by a variety of intermolecular interactions.
Crystallographic Insights into Tautomeric Forms and Hydrogen Bonding Networks
X-ray diffraction is uniquely capable of determining the specific tautomeric form present in the crystal lattice and mapping the network of intermolecular interactions. For this compound, it is expected to exist in the pyridone tautomer (3-Cyano-4-phenylpyridin-2(1H)-one) rather than the 2-hydroxypyridine (B17775) form. cymitquimica.com This is a common feature in related crystal structures where the proton is located on the nitrogen atom of the ring. nih.gov
The crystal packing of such molecules is heavily influenced by hydrogen bonding. aalto.finih.gov The N-H group of the pyridone ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction typically leads to the formation of centrosymmetric dimers, where two molecules are linked together. nih.gov These dimeric units are then further organized into a three-dimensional lattice, often stabilized by additional C-H···N or π–π stacking interactions between the aromatic rings. nih.govnih.gov
Table 2: Representative Crystallographic Data for a Substituted Nicotinonitrile Derivative
| Parameter | Value | Source |
| Compound | 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile | nih.gov |
| Molecular Formula | C₂₀H₁₇N₃O₃ | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| Key Interaction | Intermolecular amine N—H⋯N(nitrile) hydrogen bonds forming centrosymmetric dimers. | nih.gov |
| Dihedral Angle | 15.07 (3)° (between pyridine and phenyl rings) | nih.gov |
Note: This table presents data for a related compound to illustrate the typical findings from an X-ray diffraction study.
Theoretical and Computational Studies of 2 Hydroxy 4 Phenyl Nicotinonitrile Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the molecular structure and electronic properties of organic compounds. nih.govmdpi.com By utilizing functionals like B3LYP, researchers can gain insights into the fundamental characteristics of 2-hydroxy-4-phenyl-nicotinonitrile systems. nih.govnih.govresearchgate.net
Optimization of Molecular Conformations and Tautomeric Forms
DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For derivatives of nicotinonitrile, these calculations have revealed non-planar and unsymmetrical structures. For instance, in 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, the pyridine (B92270) ring and the phenyl ring at the fourth position exist at a dihedral angle of 43.0°. nih.gov Similarly, in another derivative, the dihedral angles between the central pyridine ring and two terminal phenyl rings were found to be 15.07° and 43.24°. nih.gov
Furthermore, DFT studies can elucidate the equilibrium between different tautomeric forms, such as the enol and keto forms of hydroxynicotinonitrile derivatives. Theoretical research on related systems has shown that the enol form is generally more stable than the keto form in the gas phase. nih.govresearchgate.net The stability can, however, be influenced by the solvent environment. nih.gov
Table 1: Calculated Dihedral Angles in Nicotinonitrile Derivatives
| Compound | Rings | Dihedral Angle (°) |
| 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile | Pyridine and Phenyl at C4 | 43.0 nih.gov |
| 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile | Pyridine and Benzene | 15.07 nih.gov |
| 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile | Pyridine and 4-hydroxy-3,5-dimethoxy-substituted benzene | 43.24 nih.gov |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability. nih.gov
For nicotinonitrile derivatives, the HOMO-LUMO gap has been calculated to be relatively small, indicating that the molecule is chemically reactive. nih.gov This small energy gap facilitates charge transfer within the molecule, a property that is crucial for various applications. nih.govnih.gov The distribution of these frontier orbitals can also be analyzed. For example, in some systems, the HOMO and LUMO may be localized on specific parts of the molecule, which can be influenced by aza-substitution (replacing a carbon atom with nitrogen). kyoto-u.ac.jp
Table 2: HOMO-LUMO Energy Gaps of Related Compounds
| Compound | Method | HOMO-LUMO Gap (eV) |
| Quercetin 3-D-galactoside (Gas Phase) | DFT/B3LYP | 4.96 erciyes.edu.tr |
| Quercetin 3-D-galactoside (Ethanol) | DFT/B3LYP | 3.98 erciyes.edu.tr |
| Pt(bipy)Cl4 | LSDA/SDD | 1.68699 nih.gov |
| Pt(en)Cl4 | LSDA/SDD | 2.05500 nih.gov |
| Pt(dach)Cl4 | LSDA/SDD | 2.11760 nih.gov |
Electrostatic Potential Surfaces and Reactivity Predictions
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.net
In related nitrogen-containing heterocyclic compounds, the MEP surface often shows a strong negative potential around the nitrogen atoms due to their lone pairs of electrons, indicating a likely site for electrophilic interaction. researchgate.net Conversely, hydrogen atoms attached to electronegative atoms often exhibit a positive potential. researchgate.net This analysis helps in understanding intermolecular interactions and the chemical behavior of the molecule. nih.govmdpi.com
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govresearchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de These interactions, particularly the stabilization energy E(2) associated with them, are crucial for understanding molecular stability and the nature of intermolecular forces like hydrogen bonds. researchgate.netaalto.fi
In systems similar to this compound, NBO analysis has been used to study the weakening of certain sigma bonds due to hyperconjugative interactions, such as n → σ* delocalization. nih.govresearchgate.net The analysis also provides insights into the hybridization of atomic orbitals and the charge distribution on different atoms, which influences electrostatic interactions. nih.govuni-muenchen.de
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. rsc.orgchemrxiv.org It allows for the prediction of absorption spectra, excitation energies, and oscillator strengths, which are fundamental to understanding the photophysical behavior of a compound. scirp.org
For nicotinonitrile derivatives and related systems, TD-DFT calculations have been employed to study the nature of electronic transitions, such as n → π* and π → π* transitions. nih.gov These calculations can reveal how the electronic structure changes upon excitation and can help in understanding phenomena like intramolecular charge transfer (ICT). nih.gov The accuracy of TD-DFT can be influenced by the choice of functional and the inclusion of solvent effects. psu.edu
Table 3: Calculated Excitation Energies and Oscillator Strengths for NAPA-(H₂O)n Clusters
| Cluster (n) | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| 1 | 7.033 | 176.30 | 0.348 scirp.org |
| 2 | 7.036 | 176.21 | 0.376 scirp.org |
| 3 | 7.048 | 175.91 | 0.398 scirp.org |
| 4 | 7.063 | 175.53 | 0.491 scirp.org |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and the influence of the surrounding environment, such as a solvent. easychair.orgnih.gov By simulating the movement of atoms, MD can explore the potential energy surface of a molecule and identify its preferred conformations. nih.gov
MD simulations are particularly valuable for studying solvent effects on molecular structure and properties. rsc.orgchemrxiv.org Explicit solvent models, where individual solvent molecules are included in the simulation, can capture specific interactions like hydrogen bonding and provide a more accurate description of the solvation process compared to implicit models. easychair.orgnih.gov These simulations can reveal how the solvent influences the conformational equilibrium and the dynamics of the solute molecule. rsc.orgchemrxiv.org
Mechanistic Investigations of Reactions Involving 2 Hydroxy 4 Phenyl Nicotinonitrile
Kinetic Studies of Reaction Rates and Rate-Determining Steps
No specific kinetic data, such as reaction rate constants, rate laws, or identification of rate-determining steps for reactions involving 2-hydroxy-4-phenyl-nicotinonitrile, were found in the reviewed literature. Such studies are crucial for optimizing reaction conditions and for a deeper understanding of the reaction mechanism.
Identification of Reaction Intermediates and Transition States
The scientific literature does not provide specific experimental or computational evidence for the identification of reaction intermediates or the characterization of transition states in chemical reactions where this compound is a key reactant or product. The isolation or spectroscopic observation of intermediates, as well as computational modeling of transition state geometries and energies, are essential for elucidating the step-by-step pathway of a reaction.
Elucidation of Reaction Mechanisms via Spectroscopic Monitoring and Trapping Experiments
There is a lack of published studies that employ techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR, UV-Vis) or chemical trapping experiments to elucidate the reaction mechanisms of this compound. These methods are powerful tools for detecting transient species and confirming proposed mechanistic pathways.
Stereochemical Aspects and Regioselectivity in Reactions
While the synthesis of various substituted pyridines often involves considerations of stereochemistry and regioselectivity, specific studies detailing these aspects for reactions of this compound are not available. Information on how the existing phenyl and cyano groups on the pyridone ring direct the outcome of further reactions in terms of stereoisomer formation or the position of new substituents is not documented.
Applications As Organic Building Blocks and Molecular Scaffolds
Role in the Synthesis of Diverse Heterocyclic Compounds
The structural framework of 2-Hydroxy-4-phenyl-nicotinonitrile, featuring a pyridine (B92270) ring substituted with hydroxyl, phenyl, and cyano groups, offers multiple reactive sites for chemical modification. This has enabled its use as a precursor in the synthesis of a variety of heterocyclic systems through cyclization and functional group transformations.
Precursors for Fused Pyridine Derivatives with Tunable Properties
A significant application of this compound is its role as a precursor for the synthesis of fused pyridine derivatives, such as thieno[2,3-b]pyridines. researchgate.netmdpi.comarkat-usa.org The properties of these fused systems can be strategically tuned by introducing various substituents onto the core structure. For instance, the reaction of 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, a derivative of the parent compound, can lead to a variety of thieno[2,3-b]pyridines with different functionalities. researchgate.net The introduction of different aryl groups and functional moieties allows for the modulation of the electronic and steric properties of the final molecules, which in turn can influence their biological activity. researchgate.netmdpi.com
For example, the synthesis of 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone and related compounds demonstrates how the core nicotinonitrile structure can be elaborated into more complex, fused heterocyclic systems. researchgate.net The choice of reactants, such as different α-halo-ketones or α-halo-esters, allows for the introduction of diverse side chains, leading to a library of compounds with potentially tunable biological profiles. researchgate.netmdpi.com This tunability is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its desired properties. nih.gov
Design of Complex Molecular Architectures via Multi-Step Synthesis
The utility of this compound extends to its use in multi-step synthetic sequences to construct complex molecular architectures. researchgate.netmdpi.comarkat-usa.org Its functional groups can be sequentially modified to build intricate molecular frameworks. For instance, the cyano and hydroxyl groups can participate in cyclization reactions to form fused rings, while the phenyl group can be functionalized to introduce additional complexity.
A notable example is the synthesis of pyrimido[4',5':4,5]thieno[2,3-b]pyridines. researchgate.net This multi-ring system is constructed by first forming a thieno[2,3-b]pyridine (B153569) from a nicotinonitrile derivative, followed by the annulation of a pyrimidine (B1678525) ring. researchgate.net Such multi-step syntheses allow for the precise construction of molecules with well-defined three-dimensional shapes and functionalities, which is essential for designing compounds that can interact with specific biological targets. nih.gov The ability to build upon the this compound scaffold in a stepwise manner provides chemists with a powerful tool for accessing novel chemical space and developing new therapeutic agents. researchgate.netmdpi.comarkat-usa.org
Exploration as Scaffolds for Biologically Active Molecular Probes and Leads (In Vitro Context)
The this compound scaffold has proven to be a fruitful starting point for the discovery of new biologically active molecules. In an in vitro setting, derivatives of this compound have been investigated for their potential to interact with various biological targets, including receptors and enzymes, and for their cytotoxic effects against cancer cells and their activity against microbial pathogens.
Design and Synthesis of Derivatives for Receptor Binding Studies
Derivatives of this compound have been designed and synthesized to study their binding affinity to specific biological receptors. arkat-usa.orgnih.govmdpi.com By systematically modifying the core structure, researchers can probe the structural requirements for receptor binding and develop potent and selective ligands.
For example, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which can be conceptually linked to the nicotinonitrile scaffold, were synthesized and evaluated as inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov These studies led to the identification of compounds with nanomolar inhibitory potency. nih.gov Similarly, the design of thieno[2,3-b]pyridin-4-one-based non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor has been reported, with some derivatives showing subnanomolar in vitro activities. nih.gov Molecular docking studies often accompany these synthetic efforts to rationalize the observed binding affinities and guide the design of new analogs with improved properties. arkat-usa.orgrsc.org For instance, docking studies of pyrazole-pyrazoline hybrid derivatives with DNA have been used to understand their binding interactions. rsc.org
In Vitro Cytotoxic/Antiproliferative Activity against Cancer Cell Lines (Mechanistic Focus)
A significant area of research has focused on the in vitro cytotoxic and antiproliferative activities of this compound derivatives against a variety of cancer cell lines. rsc.orgnih.govnih.govnih.gov These studies often aim to identify the mechanism of action by which these compounds induce cell death or inhibit cell growth.
Numerous studies have reported the synthesis of novel nicotinonitrile derivatives and their evaluation for cytotoxic activities in cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). nih.gov For instance, certain nicotinonitrile derivatives have been identified as potent inhibitors of Pim kinases, which are involved in cancer cell survival. nih.gov Mechanistic studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov The cytotoxic effects are often found to be dependent on the specific chemical structure of the derivative and the type of cancer cell line being tested. rsc.orgnih.gov The table below summarizes the in vitro cytotoxic activity of selected derivatives.
Table 1: In Vitro Cytotoxic Activity of Selected this compound Derivatives
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Nicotinonitrile derivative 8e | HepG2 | ≤ 0.28 | nih.gov |
| Nicotinonitrile derivative 8c | HepG2 | - | nih.gov |
| Pinostrobin butyrate | T47D | 0.40 mM | nih.gov |
| Pinostrobin propionate | T47D | 0.57 mM | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide 5e | MDA-MB-231 | 0.4 | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide 5l | MDA-MB-231 | 0.4 | nih.gov |
In Vitro Antimicrobial and Antifungal Activity Studies
Derivatives of this compound have also been investigated for their potential as antimicrobial and antifungal agents. researchgate.netnih.govmdpi.com The search for new antimicrobial compounds is of critical importance due to the rise of drug-resistant pathogens.
Studies have shown that certain thieno[2,3-b]pyridine-based compounds, synthesized from nicotinonitrile precursors, exhibit promising in vitro activity against a panel of bacterial and fungal strains. nih.gov For example, some derivatives have shown potent activity against Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Aspergillus niger. researchgate.net The antimicrobial and antifungal activity is highly dependent on the specific substitutions on the heterocyclic scaffold. nih.govmdpi.com The table below presents the in vitro antimicrobial and antifungal activity of selected derivatives.
Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Derivatives
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thienopyridine derivative 3c | Various bacteria and fungi | 4-16 | nih.gov |
| Nicotinamide (B372718) derivative 16g | Candida albicans SC5314 | 0.25 | nih.gov |
| Nicotinamide derivative 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125-1 | nih.gov |
| Nitrofuran derivative 11 | Histoplasma capsulatum | 0.48 | mdpi.com |
| Nitrofuran derivative 3 | Paracoccidioides brasiliensis | 0.48 | mdpi.com |
| Nitrofuran derivative 9 | Paracoccidioides brasiliensis | 0.48 | mdpi.com |
| BMS-181184 | Candida spp. | ≤ 8 | nih.gov |
| BMS-181184 | Aspergillus fumigatus | ≤ 8 | nih.gov |
Investigations into Enzymatic Interactions and Target Modulation (In Vitro)
While direct in vitro studies on the enzymatic interactions of this compound are not extensively documented in publicly available literature, the broader class of nicotinonitrile derivatives has shown significant biological activity. Research into structurally related compounds provides a basis for understanding its potential in modulating enzyme targets.
Fused heterocyclic systems containing pyrazolopyridine, which are derived from nicotinonitriles, have been investigated for their medicinal properties, including cytotoxic and carcinostatic activities. For instance, a series of novel nicotinonitrile derivatives demonstrated potent antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. These compounds were found to induce intrinsic apoptosis and to inhibit tyrosine kinase (TK), a critical enzyme in cell signaling pathways. The most potent of these derivatives inhibited TK by 86-89%, with IC50 values in the nanomolar range (311-352 nM), suggesting that the nicotinonitrile scaffold is a promising framework for the development of enzyme inhibitors. nih.gov
Furthermore, other pyridine derivatives have been explored for their inhibitory effects on various enzymes. For example, isoxazole (B147169) derivatives have been synthesized and tested for their anti-inflammatory effects via inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. gamry.com Additionally, the structurally similar (R)-2-hydroxy-4-phenylbutyric acid is a known key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, highlighting the potential of the 4-phenyl-2-hydroxy-acid/nitrile moiety in interacting with critical enzymes. researchgate.net These findings suggest that this compound warrants investigation for its potential to interact with and modulate the activity of various enzymes, particularly kinases and oxidoreductases.
Applications in Material Science and Catalysis
The unique electronic and structural characteristics of the nicotinonitrile framework make it a candidate for various applications in material science, from catalysis to advanced materials like dye-sensitized solar cells and corrosion inhibitors.
Development of Nicotinonitrile-Based Organic Catalysts
Currently, there is limited publicly available research on the direct application of this compound itself as an organic catalyst. Research in this area has predominantly focused on the synthesis of nicotinonitrile derivatives using various catalytic systems, rather than the use of nicotinonitriles as catalysts. For example, novel nanomagnetic catalysts have been developed for the efficient, green synthesis of coumarin-linked nicotinonitrile derivatives. inorgchemres.org While pyridyl- and quinolyl-methanols have been explored as organocatalysts for reactions like the reduction of aromatic nitro compounds, similar catalytic applications for nicotinonitriles are not yet well-established. mdpi.com The potential for the nitrogen atom in the pyridine ring and the hydroxyl group to participate in catalytic cycles remains an area for future exploration.
Evaluation as Components in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a promising type of thin-film solar cell that relies on a photosensitizer, or dye, to absorb light. sigmaaldrich.com Organic dyes are of particular interest due to their high molar extinction coefficients, cost-effectiveness, and tunable properties. The nicotinonitrile structure is a component of some advanced dyes investigated for this purpose.
While direct evaluation of this compound in DSSCs is not prominent in the literature, studies on closely related compounds highlight the potential of this chemical class. For instance, novel sensitizer (B1316253) dyes incorporating a 2-amino-nicotinonitrile core with other aromatic structures, such as coumarin (B35378) and diphenylamine, have been synthesized and tested. inorgchemres.org These complex dyes, when used as sensitizers with cadmium sulfide (B99878) nanowires, demonstrated a significant increase in device performance, boosting efficiency by up to 3.67 times compared to devices without the dye. inorgchemres.org Another study investigated a 2-methoxy-4,6-bis(styryl)phenyl)nicotinonitrile derivative as a co-sensitizer with the standard N719 dye, resulting in a 1.78 times improvement in efficiency. These results underscore the potential of nicotinonitrile-based molecules, with their donor-π-acceptor architecture, to serve as efficient photosensitizers in DSSC applications. The phenyl group at the 4-position and the hydroxyl/cyano groups of this compound could function effectively within such a D-π-A framework, making it a candidate for future evaluation in DSSC systems.
Research into Corrosion Inhibition Properties
The use of organic molecules as corrosion inhibitors for metals, particularly steel in acidic environments, is a well-established industrial practice. Nicotinonitrile derivatives have emerged as a highly effective class of corrosion inhibitors. Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen) and π-electrons from the aromatic rings, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier.
Studies on various nicotinonitrile derivatives have demonstrated excellent corrosion inhibition properties. For example, 2-amino-nicotinonitrile derivatives have been shown to effectively protect carbon steel and mild steel in hydrochloric acid solutions. The mechanism involves the inhibitor molecules adsorbing onto the steel surface, a process that fits the Langmuir adsorption isotherm. This adsorption increases the charge transfer resistance and primarily acts on the cathodic reaction.
Research on compounds structurally similar to this compound, such as 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile (ADP) and 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (B5685546) (AMP), has shown high inhibition efficiencies. For N80 steel in 15% HCl, ADP exhibited an inhibition efficiency of over 90% at a concentration of 200 mg/L. The presence of hydroxyl groups and phenyl rings in these molecules is crucial for their strong adsorption and protective action. Given its structural features—a hydroxyl group, a pyridine nitrogen, a nitrile nitrogen, and a phenyl ring—this compound is expected to be an effective corrosion inhibitor.
Below is a table summarizing the performance of various nicotinonitrile derivatives as corrosion inhibitors.
| Compound Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) | Carbon Steel | 1 M HCl | >95 | |
| 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN) | Carbon Steel | 1 M HCl | >95 | |
| 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile (ADP) | N80 Steel | 15% HCl | 90.24 | |
| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMP) | N80 Steel | 15% HCl | Not specified | |
| Pyridine-urea derivatives (MS30 & MS31) | Carbon Steel | 1 M HCl | 95.3 - 97.1 |
Potential in Agrochemical Research as Synthetic Intermediates
The pyridine nucleus is a core component of many important agrochemicals. Nicotinic acid and its derivatives, including nicotinonitriles, are recognized as valuable synthetic intermediates for the creation of pesticides, fungicides, and herbicides. sigmaaldrich.com The natural insecticide nicotine (B1678760) serves as the foundational model for the highly effective neonicotinoid class of insecticides.
The chemical structure of this compound makes it a versatile building block for more complex molecules. The hydroxyl, cyano, and phenyl groups, along with the pyridine ring itself, offer multiple reactive sites for chemical modification. This allows for the synthesis of a diverse library of derivative compounds that can be screened for biological activity.
Research has demonstrated that modifying the side chains on the pyridine ring can significantly impact toxicity and specificity towards target pests. For example, new N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to have excellent fungicidal activity against cucumber downy mildew. Other research has focused on synthesizing nicotinic acid derivatives with promising activity against pests like the green peach aphid and the American bollworm. Furthermore, chemoenzymatic methods have been employed to synthesize chiral neonicotinoid pesticide derivatives from pyridine-based precursors.
Given the established importance of the nicotinonitrile scaffold in agrochemical discovery, this compound represents a valuable intermediate for developing new, potentially more effective and selective, crop protection agents.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies
The synthesis of 2-hydroxy-4-phenyl-nicotinonitrile and its derivatives is increasingly benefiting from the principles of green chemistry. Research is moving away from traditional, often harsh, reaction conditions towards more environmentally benign and efficient methods.
Key sustainable approaches include:
Multicomponent Reactions (MCRs): One-pot MCRs are highly sought after for their atom economy, reduced waste, and operational simplicity. The synthesis of various 2-amino-nicotinonitrile derivatives has been achieved through MCRs involving aldehydes, ketones, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). researchgate.net For instance, the fluorescent chemosensor 2-amino-6-methyl-4-phenyl-nicotinonitrile was synthesized in a single step via a multicomponent reaction. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction times, improve yields, and enhance the purity of nicotinonitrile derivatives. researchgate.netresearchgate.netbohrium.com This technique offers a significant advantage over conventional heating methods by providing rapid and uniform heating. researchgate.netbohrium.com
Heterogeneous Catalysis: The use of reusable, solid-supported catalysts is a cornerstone of green synthesis. Nanoparticle-based catalysts, such as those involving zinc oxide, copper, or iron oxides supported on materials like silica (B1680970) or graphene oxide, have been successfully employed for the synthesis of nicotinonitrile derivatives. researchgate.netnih.govorcid.org These catalysts are easily separable from the reaction mixture, allowing for multiple reuse cycles without significant loss of activity. researchgate.net For example, a zinc oxide-decorated superparamagnetic silica-graphene oxide nanocomposite has been used as a highly efficient catalyst for synthesizing densely functionalized nicotinonitriles. orcid.org
Eco-friendly Solvents: A shift towards the use of greener solvents like water or ethanol, or even solvent-free conditions, is evident in recent synthetic protocols. mdpi.comtandfonline.com
These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective production of these valuable compounds.
Advanced Computational Modeling for Property Prediction and Drug Discovery
Computational techniques are becoming indispensable tools in the exploration of the chemical space around this compound. These methods accelerate the drug discovery process by predicting molecular properties and guiding the design of new, more effective compounds.
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of nicotinonitrile derivatives to their biological targets. nih.govresearchgate.nettandfonline.com For example, docking studies have been employed to understand the interaction of nicotinonitrile-coumarin hybrids with acetylcholinesterase bohrium.com and to investigate the binding of novel derivatives to targets like the serine/threonine kinase AKT1. researchgate.net These studies provide crucial insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of nicotinonitrile analogs with their biological activity. researchgate.netresearchgate.net By identifying key structural features that influence potency, QSAR provides a rational basis for designing new derivatives with enhanced activity. researchgate.net
Density Functional Theory (DFT) Studies: DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of nicotinonitrile molecules. These theoretical studies help in elucidating reaction mechanisms and interpreting experimental data.
The integration of these computational approaches allows for a more rational and efficient design cycle, reducing the time and resources required for the identification of lead compounds.
Rational Design of Derivatives with Enhanced Selectivity and Potency (In Vitro)
Building on insights from computational modeling and initial screening, the rational design of derivatives aims to systematically modify the this compound scaffold to optimize its biological activity.
The core strategy involves synthesizing a library of analogs by introducing various substituents at different positions of the pyridine (B92270) ring and the phenyl group. The in vitro evaluation of these compounds against specific biological targets then helps to establish a clear structure-activity relationship (SAR). For instance, studies on 2-aminonicotinonitrile derivatives have shown that substituents at the C-4 and C-6 positions can significantly influence their autophagy-inducing activity. researchgate.net Similarly, the introduction of different aryl groups at the C-4 and C-6 positions of the nicotinonitrile core has been explored to enhance anticancer and antimicrobial activities. bohrium.comeurjchem.com
The table below summarizes findings from studies on rationally designed nicotinonitrile derivatives.
| Base Scaffold | Target/Activity | Key Findings from In Vitro Studies | Reference(s) |
| Nicotinonitrile-Coumarin Hybrid | Acetylcholinesterase (AChE) Inhibition | A derivative with a 6-(4-nitrophenyl) group showed more potent inhibition (IC50 = 13 nM) than the standard drug donepezil. | bohrium.comresearchgate.netekb.eg |
| Trisubstituted Nicotinonitrile | Human GCN5 Inhibition | A novel inhibitor, DC_HG24-01, was discovered with an IC50 value of 3.1 µM, retarding cell growth and inducing apoptosis in leukemia cells. | nih.govrsc.orgresearchgate.net |
| 2-Aminonicotinonitrile | Autophagy Induction | Substituents at C-4 and C-6 positions enhance activity, while C-5 substituents have an opposite effect. Compound 7g was identified as a promising autophagy enhancer. | researchgate.net |
| 4-Aryl-nicotinonitrile | Anticancer (Breast Cancer Lines) | Newly synthesized furo[2,3-b]pyridine (B1315467) derivatives from nicotinonitrile precursors exhibited potent cytotoxic activities against MCF-7 and MDA-MB-231 cell lines. | researchgate.net |
This iterative process of design, synthesis, and in vitro testing is crucial for developing compounds with high potency and selectivity for their intended biological targets.
Exploration of Novel Reaction Pathways and Reactivity Patterns
Future research will also delve into the fundamental reactivity of the this compound core to unlock new synthetic possibilities. The pyridine ring, with its electron-withdrawing nitrile group and electron-donating hydroxyl group, presents a unique electronic landscape for chemical transformations.
Areas of exploration include:
Functionalization of the Pyridine Ring: Developing new methods for selective C-H functionalization or for introducing diverse substituents at various positions on the pyridine ring.
Reactions of the Hydroxyl and Nitrile Groups: Using the hydroxyl and nitrile moieties as handles for further chemical elaboration, such as etherification, esterification, or conversion of the nitrile to other functional groups like tetrazoles or amides. nih.gov
Cascade Reactions: Designing novel cascade or domino reactions that utilize the inherent reactivity of the nicotinonitrile scaffold to rapidly build molecular complexity. mdpi.com
Understanding these reactivity patterns will enable chemists to access a wider range of derivatives that are not easily accessible through current synthetic routes, thereby expanding the chemical space for drug discovery.
Integration with High-Throughput Synthesis and Screening Technologies
To accelerate the discovery of new bioactive agents, the this compound scaffold is being integrated into modern drug discovery platforms.
High-Throughput Synthesis (HTS): Combinatorial chemistry approaches are being used to rapidly generate large libraries of nicotinonitrile derivatives. researchgate.net These libraries, containing hundreds or thousands of related compounds, can then be subjected to high-throughput screening.
High-Throughput Screening (HTS): HTS technologies, such as the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform, enable the rapid evaluation of large compound libraries against specific biological targets. nih.govrsc.orgresearchgate.net This approach was successfully used to identify a novel human GCN5 inhibitor from a library of trisubstituted nicotinonitrile derivatives. nih.govrsc.orgresearchgate.netomicsdi.org
The combination of high-throughput synthesis and screening allows for the efficient exploration of vast chemical diversity, significantly increasing the probability of identifying novel hits and leads for further development.
Hybridization with Other Pharmacophores for Multi-Target Approaches
A significant emerging trend is the creation of hybrid molecules that combine the this compound scaffold with other known pharmacophores. researchgate.net This molecular hybridization strategy aims to develop single molecules that can interact with multiple biological targets, which is a particularly promising approach for treating complex multifactorial diseases. researchgate.net
Examples of nicotinonitrile-based hybrids include:
Nicotinonitrile-Coumarin Hybrids: These have been synthesized and evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease and as antibacterial agents. tandfonline.combohrium.comekb.eg
Nicotinonitrile-Pyrazole Hybrids: The combination of nicotinonitrile and pyrazole (B372694) moieties has been explored for developing new antimicrobial and antioxidant agents. nih.gov
Nicotinonitrile-Indole Hybrids: These hybrids are being investigated for their potential analgesic activities. researchgate.net
Nicotinonitrile-Chalcone Hybrids: These molecules have been synthesized and tested for various biological activities. researchgate.net
This multi-target approach offers the potential for improved therapeutic efficacy and a reduced likelihood of developing drug resistance compared to single-target agents.
Q & A
Q. What are the recommended synthetic routes for 2-Hydroxy-4-phenyl-nicotinonitrile, and how can reaction conditions be optimized?
The compound can be synthesized via multicomponent reactions (MCRs) involving aryl aldehydes, malononitrile, and hydroxylamine derivatives. For example, analogous nicotinonitrile derivatives (e.g., 2-amino-4-aryl-substituted variants) are synthesized using ethanol as a solvent under reflux, with ammonium acetate as a catalyst and microwave-assisted heating to reduce reaction time (60–90 minutes) . Optimization involves:
- Catalyst screening : Testing acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol improves eco-friendliness.
- Temperature control : Microwave irradiation (80–100°C) accelerates kinetics compared to conventional heating .
Table 1 : Comparison of synthesis protocols for nicotinonitrile analogs
| Entry | Substituents | Solvent | Catalyst | Time (min) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 2b | 3-Nitrophenyl | Ethanol | NH₄OAc | 90 | 78 | |
| 2i | 4-Methoxyphenyl | DMF | Piperidine | 120 | 82 |
Q. How can NMR spectroscopy confirm the structure of this compound?
¹H NMR : The hydroxyl proton (OH) appears as a broad singlet near δ 10–12 ppm. The aromatic protons from the phenyl and pyridine rings show multiplet patterns between δ 7.0–8.5 ppm. The nitrile (C≡N) group does not produce a proton signal but can be inferred from IR (ν ≈ 2200 cm⁻¹). ¹³C NMR confirms the nitrile carbon at δ 115–120 ppm and the carbonyl carbon (C=O) at δ 160–170 ppm . For example, in 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, the methoxy group appears as a singlet at δ 3.64 ppm .
Q. What safety protocols are critical during the synthesis and handling of this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to potential cyanide release from nitrile hydrolysis.
- Waste disposal : Segregate nitrile-containing waste and neutralize acidic/byproduct streams before disposal .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the reactivity and electronic properties of this compound?
Electron-withdrawing groups (e.g., -NO₂) at the para position increase electrophilicity at the pyridine ring, enhancing nucleophilic substitution reactivity. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the aromatic system, reducing reactivity. For example:
Q. What methodological approaches resolve contradictions between experimental and computational data on hydrogen-bonding patterns?
Discrepancies in hydrogen-bonding networks (e.g., dimeric vs. polymeric arrangements) can arise from X-ray crystallography vs. DFT calculations. To resolve this:
- Graph set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and compare with computational models .
- SHELX refinement : Optimize crystallographic parameters (e.g., thermal displacement, occupancy) to reduce R-factor discrepancies .
Q. How can X-ray crystallography with SHELX software determine the crystal structure of this compound?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Structure solution : Apply direct methods (SHELXS) for phase determination.
- Refinement : Iteratively adjust atomic positions and thermal parameters using SHELXL. Validate with R1 < 5% and wR2 < 10% .
Q. What strategies validate the compound’s potential as a precursor for bioactive heterocycles?
- Functionalization : Introduce pharmacophores (e.g., amino, thiol) via nucleophilic substitution at the pyridine ring.
- Biological screening : Test derivatives against enzyme targets (e.g., kinases) using in vitro assays. For example, 2-amino-4-aryl-nicotinonitriles show inhibitory activity against cancer cell lines .
Q. How can tautomeric equilibria between keto-enol forms be analyzed experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
